molecular formula C12H24N2 B1648337 1-(1-Methylpiperidin-4-yl)azepane CAS No. 1394306-52-5

1-(1-Methylpiperidin-4-yl)azepane

Cat. No. B1648337
CAS RN: 1394306-52-5
M. Wt: 196.33 g/mol
InChI Key: IHQTYZLQSLQCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound with a seven-membered ring containing a nitrogen atom. It has a molecular formula of C12H24N2 . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of this compound . These compounds have unique biochemical properties and are of particular interest due to their varied biological activity . The structure-activity relationship of the piperidones has been established .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H24N2 . The compound has a molar mass of 196.33 g/mol .


Physical And Chemical Properties Analysis

This compound has a predicted density of 0.951±0.06 g/cm3 and a predicted boiling point of 256.5±8.0 °C . The compound appears as a white to pale cream fused solid .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane has been utilized to synthesize a new family of room temperature ionic liquids. These transformations offer a way to mitigate the disposal of azepane, a byproduct in the polyamide industry, by avoiding its combustion. The synthesized azepanium salts exhibit a range of physical properties influenced by the nature of the anion and the substituents on the azepanium cation. Some of these ionic liquids show promise as safe alternatives to volatile organic compound-based electrolytes due to their wide electrochemical windows, potentially useful in applications such as electrolytes and battery materials (Belhocine et al., 2011).

Electrochemical Applications

New ionic liquids based on azepanium and 3-methylpiperidinium cations have been developed. These liquids exhibit moderate viscosities and notably wide electrochemical windows, highlighting their potential in various applications including as electrolytes and battery materials (Belhocine et al., 2011).

Enantioselective Amine Functionalization

A palladium-catalyzed method has been developed for the enantioselective α-C–H coupling of a wide range of amines, including azepanes. This method is significant for drug discovery, offering a path to functionalize the α-methylene C–H bonds of aza-heterocycles enantioselectively, which is crucial for the synthesis of bioactive compounds and therapeutic agents (Jain et al., 2016).

Synthesis of N-Heterocycles

Unprotected secondary amines, including azepanes, can be directly alkylated by C-H functionalization adjacent to nitrogen. This opens new routes for the synthesis of α- and β-alkylated N-heterocycles, offering a method to prepare α-alkylated piperidine, piperazine, and azepane products from heterocycles and alkenes with excellent regio- and diastereoselectivity (Payne et al., 2013).

Pharmaceutical Significance

Azepane-based compounds have demonstrated a variety of pharmacological properties across a wide range of therapeutic applications. More than 20 azepane-based drugs have been approved by the FDA, used to treat various diseases. The development of new azepane-containing analogs continues to be a significant area of research in medicinal chemistry, with ongoing studies into their structure-activity relationships and potential as drug candidates (Zha et al., 2019).

Safety and Hazards

1-(1-Methylpiperidin-4-yl)azepane can cause severe skin burns and eye damage . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-13-10-6-12(7-11-13)14-8-4-2-3-5-9-14/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQTYZLQSLQCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylpiperidin-4-yl)azepane
Reactant of Route 2
Reactant of Route 2
1-(1-Methylpiperidin-4-yl)azepane
Reactant of Route 3
Reactant of Route 3
1-(1-Methylpiperidin-4-yl)azepane
Reactant of Route 4
Reactant of Route 4
1-(1-Methylpiperidin-4-yl)azepane
Reactant of Route 5
Reactant of Route 5
1-(1-Methylpiperidin-4-yl)azepane
Reactant of Route 6
Reactant of Route 6
1-(1-Methylpiperidin-4-yl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.